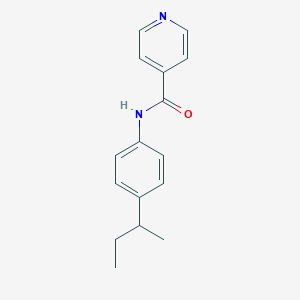

![molecular formula C18H15NO4 B433743 Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate CAS No. 353465-87-9](/img/structure/B433743.png)

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran and its derivatives are found in many natural products and have a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . The most common strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of “Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate” is complex. It includes a benzofuran ring, which is a heterocyclic compound . The benzofuran ring is a key structural feature of this compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives are complex and involve several steps . These reactions often involve the use of catalysts and specific reaction conditions .科学研究应用

Anticancer Activity

Benzofuran derivatives, such as Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate, have shown promising results in anticancer research. Studies have demonstrated that some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These compounds are being explored for their potential to serve as targeted therapy agents with minimal side effects.

Antimicrobial Agents

The benzofuran scaffold is increasingly recognized for its potential in developing new antimicrobial agents. Substituents on the benzofuran nucleus, such as halogens, nitro, and hydroxyl groups, have displayed potent antibacterial activity . This makes Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate a candidate for further exploration in the development of novel antibiotics.

Synthesis of Complex Natural Products

The benzofuran ring is a core structural unit in many biologically active natural medicines and synthetic chemical materials. The synthesis of complex natural products containing benzofuran rings is a significant area of research, with the aim to replicate and understand the biological activities of these natural compounds . Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate could be used as a precursor or intermediate in such synthetic processes.

Drug Lead Compounds

Benzofuran compounds are potential natural drug lead compounds due to their wide distribution in higher plants and diverse pharmacological activities. The exploration of benzofuran derivatives like Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate could lead to the discovery of new drugs and clinical drug candidates .

Hepatitis C Therapeutics

Recent discoveries have highlighted the anti-hepatitis C virus activity of novel macrocyclic benzofuran compounds. These findings suggest that benzofuran derivatives could be effective therapeutic drugs for hepatitis C disease, and Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate may play a role in the development of such treatments .

Green Chemistry Synthesis

The construction of benzofuran rings through green chemistry approaches, such as microwave-assisted synthesis and proton quantum tunneling, is an area of interest. These methods aim to reduce side reactions and increase yield, making the synthesis process more environmentally friendly. Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate could be synthesized using these green chemistry techniques, contributing to sustainable chemical practices .

未来方向

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological activities and potential applications as drugs . Future research will likely focus on the development of new synthetic methods for benzofuran derivatives and the exploration of their biological activities .

作用机制

Target of Action

Benzofuran derivatives, which this compound is a part of, have been found to exhibit various biological activities . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Mode of Action

It’s worth noting that benzofuran derivatives have shown potent antibacterial activity when the substituent on the 4-position contained halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

Some benzofuran derivatives have shown strong antiviral activity .

Action Environment

It’s worth noting that the activity of benzofuran derivatives can be influenced by the substitution pattern around the nucleus .

属性

IUPAC Name |

methyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-12-7-4-6-10-15(12)23-16(11)17(20)19-14-9-5-3-8-13(14)18(21)22-2/h3-10H,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEULWPNHMXIJAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2,4-Dimethylphenyl)imino]methyl}-4-nitro-6-methylphenol](/img/structure/B433661.png)

![1-[(E)-{[5-(1H-benzimidazol-2-yl)-2-methylphenyl]imino}methyl]naphthalen-2-ol](/img/structure/B433676.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2,5-diiodobenzamide](/img/structure/B433704.png)

![4-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-chlorobenzoate](/img/structure/B433720.png)

![4-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-tert-butylbenzoate](/img/structure/B433729.png)

![5-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B433731.png)

![N'-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-nitro-3,4,5-trimethoxybenzohydrazide](/img/structure/B433741.png)

![N'-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-thiophenecarbohydrazide](/img/structure/B433748.png)

![2-chloro-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B433756.png)

![Ethyl 2-[(2,2-diphenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B433757.png)

![N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B433760.png)

![2-chloro-N-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B433763.png)

![1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B433768.png)